2,4-Dichloro-N-(1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl)benzamide
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Overview
Description
2,4-Dichloro-N-(1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core substituted with dichloro groups and a pyrazolyl-hydrazinyl-oxopropenyl moiety, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-(1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl)benzamide typically involves multi-step organic reactionsThe final step involves the coupling of this intermediate with 2,4-dichlorobenzoyl chloride under controlled conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-(1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Halogen substitution reactions can occur at the dichloro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
2,4-Dichloro-N-(1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N-(1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-N-(2-(1,3-diphenyl-1H-pyrazol-4-yl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide
- 2,4-Dichloro-N-[2-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-morpholinylcarbonyl)vinyl]benzamide
Uniqueness
Compared to similar compounds, 2,4-Dichloro-N-(1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl)benzamide stands out due to its unique hydrazinyl-oxopropenyl moiety, which may confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C25H19Cl2N5O2 |
---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
2,4-dichloro-N-[(E)-1-(1,3-diphenylpyrazol-4-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C25H19Cl2N5O2/c26-18-11-12-20(21(27)14-18)24(33)29-22(25(34)30-28)13-17-15-32(19-9-5-2-6-10-19)31-23(17)16-7-3-1-4-8-16/h1-15H,28H2,(H,29,33)(H,30,34)/b22-13+ |
InChI Key |
ABTGGHLOQZKJRF-LPYMAVHISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=C(\C(=O)NN)/NC(=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=C(C(=O)NN)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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